3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H17N3O6S and its molecular weight is 391.4. The purity is usually 95%.
BenchChem offers high-quality 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Viral Entry Inhibition
One of the applications of compounds structurally similar to 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is in the field of viral entry inhibition. Derivatives of related compounds have been utilized as positive viral entry inhibitors, particularly in research related to SARS-CoV-2 .
Antibacterial Activity
Compounds within this structural class have been explored for their antibacterial properties. Research has been conducted to evaluate the antibacterial activity, which is a crucial aspect in the development of new antimicrobial agents .
Antimonooxidase Activity
Another significant application is in antimonooxidase activity. The synthesis and evaluation of related compounds for their potential as monoamine oxidase inhibitors have been studied, which is relevant for treating various neurological disorders .
PPAR Agonist Profile
Related oxazolyl compounds have been designed and synthesized as triple-acting PPARα, -γ, and -δ agonists. These compounds possess potent agonist profiles and are important in metabolic disease research, such as diabetes and dyslipidemia .
Monoamine Oxidase Inhibition
The inhibition properties of monoamine oxidase (MAO) A and B are another application area for these compounds. They have been evaluated for their potential to inhibit these enzymes, which is significant in the context of psychiatric and neurodegenerative diseases .
Wirkmechanismus
Target of Action
The compound “3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a potent triple-acting agonist, primarily targeting PPARα, PPARγ, and PPARδ . These peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
The compound interacts with its targets (PPARα, PPARγ, and PPARδ) by binding to them, thereby activating these receptors . The activation of these receptors leads to changes in the transcription of specific genes, which in turn influences various biological processes .
Biochemical Pathways
The activation of PPARs affects several biochemical pathways. PPARs play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis . The downstream effects of these pathways can lead to changes in cellular functions and responses .
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. For instance, the activation of PPARα, PPARγ, and PPARδ can influence lipid metabolism and glucose homeostasis, potentially leading to therapeutic effects in conditions such as diabetes and dyslipidemia .
Eigenschaften
IUPAC Name |
3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-11-18-15(9-25-11)13-2-4-14(5-3-13)27(23,24)19-6-12(7-19)8-20-16(21)10-26-17(20)22/h2-5,9,12H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPCWGOHHUCLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.